5-(Chlorosulfonyl)-2,3-difluorobenzoic acid
Overview
Description
5-(Chlorosulfonyl)-2,3-difluorobenzoic acid is a unique chemical compound. It has an empirical formula of C7H4ClFO4S and a molecular weight of 238.62 . It’s important to note that Sigma-Aldrich provides this product to early discovery researchers as part of a collection of unique chemicals .
Synthesis Analysis
The synthesis of similar compounds often involves the use of chlorosulfonic acid . For instance, a preparation method of 5-chlorosulfonyl isophthaloyl acid chloride involves using sodium 3,5-dicarboxybenzene sulfonic acid and phosphorus pentachloride in a ratio of 1:3-6 to perform chlorination reaction .Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringOC(=O)c1cc(ccc1F)S(Cl)(=O)=O
. It’s an intermediate, chemically and conceptually, between sulfuryl chloride (SO2Cl2) and sulfuric acid (H2SO4) . Chemical Reactions Analysis
The compound is likely to undergo reactions similar to those of chlorosulfonic acid, which is a strong oxidizing acid. Chlorosulfonic acid reacts violently with water, strong mineral acids and bases, alcohols, finely dispersed organic matter .Scientific Research Applications
1. Biological Applications
5-(Chlorosulfonyl)-2,3-difluorobenzoic acid has been utilized in various biological applications. For instance, a study by Ellman (1959) discusses the synthesis of a water-soluble aromatic disulfide useful for determining sulfhydryl groups in biological materials. This synthesis involves the reaction of disulfides with blood, providing insights into the splitting of disulfide bonds by reduced heme, a process potentially involving compounds like 5-(Chlorosulfonyl)-2,3-difluorobenzoic acid.
2. Synthesis and Transformations in Organic Chemistry
5-(Chlorosulfonyl)-2,3-difluorobenzoic acid is instrumental in the synthesis and transformations of organic compounds. Lebed' et al. (2017) studied the synthesis of 5-(chlorosulfonyl) isoxazoles as promising reagents for constructing bioactive compounds Lebed' et al. (2017). Their work details the oxidative chlorination of benzylthioisoxazoles and the synthesis of isoxazole-5-sulfonyl chlorides, highlighting the compound's role in developing new organic molecules.
3. Chromatographic Analysis
The compound also finds use in chromatographic analysis. For instance, Elrod et al. (1993) demonstrated the determination of related compounds, like 2-Chloro-4,5-difluorobenzoic acid, using liquid chromatography Elrod et al. (1993). This method involved using a reversed-phase isocratic system with ion-pair reagents, showing the compound's importance in analytical chemistry.
4. Pharmaceutical Intermediate Synthesis
Furthermore, 5-(Chlorosulfonyl)-2,3-difluorobenzoic acid is a key intermediate in pharmaceutical synthesis. Research by Yu et al. (2015) on the synthesis of related compounds like 5-Chloro-2, 3, 4-trifluorobenzoic acid demonstrates its utility in preparing quinolone-3-carboxylic acid derivatives, a class of antimicrobial drugs Yu et al. (2015).
Safety And Hazards
properties
IUPAC Name |
5-chlorosulfonyl-2,3-difluorobenzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF2O4S/c8-15(13,14)3-1-4(7(11)12)6(10)5(9)2-3/h1-2H,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXNWVFAMWRNPLN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)F)F)S(=O)(=O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.61 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Chlorosulfonyl)-2,3-difluorobenzoic acid | |
CAS RN |
847972-30-9 | |
Record name | 5-(chlorosulfonyl)-2,3-difluorobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Citations
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